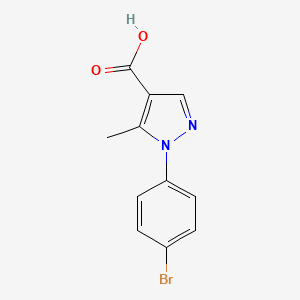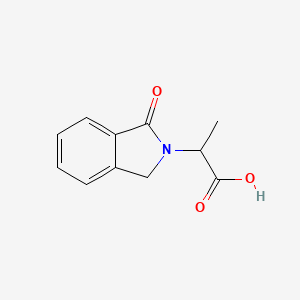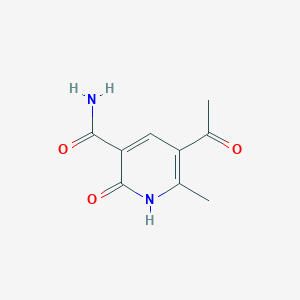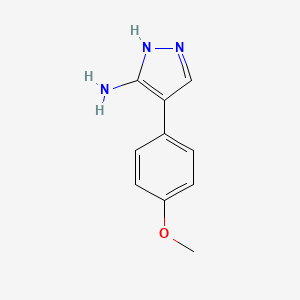
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. Pyrazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical and physical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . The synthesis process is regiospecific, and the identification of the regioisomer is crucial, which can be confirmed by spectroscopic techniques and single-crystal X-ray analysis . The functionalization reactions of pyrazole carboxylic acids with other reagents, such as aminophenols, have also been explored, leading to the formation of carboxamides .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using single-crystal X-ray diffraction techniques. The crystal packing can be stabilized by various intermolecular hydrogen bonds, such as O-H...O and O-H...S bonds . The molecular conformation and hydrogen bonding patterns can significantly influence the properties of the compound . Additionally, theoretical studies using density functional theory (DFT) can provide insights into the geometry optimization, NMR shielding constants, and electronic transitions within the molecule .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be studied through their functionalization reactions. For instance, the reaction of pyrazole-3-carboxylic acid with aminophenols leads to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms can be investigated using theoretical methods such as RHF/3-21G and RHF/6-31G, which help in understanding the interactions and transformations at the molecular level.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by various spectroscopic methods. FT-IR and NMR spectroscopy are commonly used to identify functional groups and molecular structure . Photophysical studies, including the measurement of emission spectra, extinction coefficients, and quantum yields, can reveal how the compound interacts with light and its behavior in different solvents . The nonlinear optical properties, such as hyperpolarizability, can be calculated to assess the potential of these compounds in electronic and photonic applications .
科学的研究の応用
Structural and Spectral Studies
- Structural Analysis: The derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural and spectral properties. The compound was characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular structure and electronic properties of similar compounds (Viveka et al., 2016).
Applications in Nonlinear Optics
- Optical Nonlinearity: A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrated significant optical nonlinearity, indicating potential use in optical limiting applications. This property is essential for developing materials that can protect sensitive optical devices from damage by intense light pulses (Chandrakantha et al., 2013).
Antifungal Activity
- Antifungal Properties: A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests potential use in agricultural or pharmaceutical applications for controlling fungal infections (Du et al., 2015).
Synthesis Methodology
- Modified Synthesis Techniques: Research has been conducted on modifying the synthesis process of variably substituted pyrazoles, which could enhance the efficiency and yield of related compounds like 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Such advancements are crucial for industrial-scale production (Khan et al., 2005).
特性
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOEOFQYJPQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377775 |
Source


|
| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
187998-44-3 |
Source


|
| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187998-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)



![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)
